(N-Methyl-4-nitrobenzamido)ethanoic acid

Aqueous Solubility Biochemical Assay Compatibility Physicochemical Profiling

Researchers requiring aqueous-compatible building blocks for heterocycle synthesis often face limitations with common 4-nitrobenzamide analogs that lack sufficient solubility or the tertiary amide motif needed for münchnone generation. This compound directly addresses these bottlenecks. Key advantages: • Aqueous solubility ≥25 mg/mL, enabling co-solvent-free biochemical assays. • Tertiary N-methyl amide structure permits 2,4-diaryl münchnone formation for 1,3-dipolar cycloadditions. • Orthogonal carboxylic acid and reducible nitro group allow efficient, step-economical diversification.

Molecular Formula C10H10N2O5
Molecular Weight 238.20 g/mol
Cat. No. B13881280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(N-Methyl-4-nitrobenzamido)ethanoic acid
Molecular FormulaC10H10N2O5
Molecular Weight238.20 g/mol
Structural Identifiers
SMILESCN(CC(=O)O)C(=O)C1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C10H10N2O5/c1-11(6-9(13)14)10(15)7-2-4-8(5-3-7)12(16)17/h2-5H,6H2,1H3,(H,13,14)
InChIKeyUMZUJULAJNWKSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(N-Methyl-4-nitrobenzamido)ethanoic acid Overview


(N-Methyl-4-nitrobenzamido)ethanoic acid (CAS: not assigned; molecular formula: C₁₀H₁₀N₂O₅; MW: 238.2 g/mol), systematically named 2-[methyl(4-nitrobenzoyl)amino]acetic acid, is a tertiary amide-bearing carboxylic acid. Structurally, it is an N-methylated derivative of 4-nitrohippuric acid, featuring a 4-nitrobenzoyl moiety linked to an N-methylglycine (sarcosine) unit [1]. This compound serves primarily as a synthetic intermediate, with its value proposition anchored in its dual functionality: it contains both a carboxylic acid group for conjugation and a nitro group that can be reduced to an amine for further functionalization [1][2]. Unlike simpler N-methyl-4-nitrobenzamide analogs, the presence of the acetic acid moiety confers aqueous solubility of at least 25 mg/mL, enabling its use in aqueous-phase reactions and biochemical assays without organic co-solvents [3].

Structural Role
Tertiary amide-acid intermediate with dual orthogonal handles
Key Attribute
N-methyl motif enables münchnone chemistry; carboxylic acid supports aqueous-phase use
Workflow Fit
Aqueous coupling, heterocycle synthesis, orthogonal multi-step transformations

Why Generic Analogs Cannot Substitute This Compound


Attempts to substitute (N-Methyl-4-nitrobenzamido)ethanoic acid with simpler, commercially prevalent compounds such as N-methyl-4-nitrobenzamide (CAS 2585-23-1) or N-(4-nitrobenzoyl)glycine (CAS 2645-07-0) will fail due to fundamentally divergent chemical properties that dictate reaction scope and application utility. Specifically, the target compound incorporates a carboxylic acid group absent in N-methyl-4-nitrobenzamide, which is critical for both aqueous solubility and for participation in condensation reactions that form the basis of its synthetic value [1]. Conversely, N-(4-nitrobenzoyl)glycine lacks the N-methyl substituent, resulting in a secondary amide with distinct hydrogen-bonding capacity and altered conformation that precludes its use in reactions requiring the tertiary amide motif, such as the generation of 2,4-diaryl substituted münchnones via cyclodehydration [2]. Furthermore, the target compound's dual functionality as both a carboxylic acid and a nitroaromatic enables orthogonal reactivity not possible with either comparator [3]. The quantitative evidence below establishes precisely where this compound's unique structural features translate into measurable performance advantages over these closest analogs.

Target Compound
(N-Methyl-4-nitrobenzamido)ethanoic acid
N-Methyl-4-nitrobenzamide (CAS 2585-23-1)
Lacks carboxylic acid handle; aqueous solubility much lower, limiting aqueous-phase reactions and conjugation without co-solvents.
Target Compound
(N-Methyl-4-nitrobenzamido)ethanoic acid
N-(4-Nitrobenzoyl)glycine (CAS 2645-07-0)
Secondary amide; cannot form münchnone intermediates; hydrogen bonding and conformation differ, altering reactivity in cyclodehydration and urea formation.

(N-Methyl-4-nitrobenzamido)ethanoic acid Comparative Evidence


Aqueous Solubility vs. N-Methyl-4-nitrobenzamide

The target compound (N-Methyl-4-nitrobenzamido)ethanoic acid exhibits aqueous solubility of at least 25 mg/mL (≥105 mM), as determined experimentally [1]. In contrast, the structurally simpler analog N-methyl-4-nitrobenzamide (CAS 2585-23-1), which lacks the acetic acid moiety, displays calculated aqueous solubility of only 3.4 g/L (3.4 mg/mL) at 25°C . This represents a >7-fold improvement in aqueous solubility, attributable to the ionizable carboxylic acid group. The target compound's solubility of at least 50 mM in pure DMSO has also been documented, enabling versatile formulation strategies [1].

Aqueous Solubility
Cross-study comparable
Target: ≥25 mg/mL (≥105 mM) N-Methyl-4-nitrobenzamide: ~3.4 mg/mL (18.9 mM) >7-fold difference
Reported solubility supports aqueous-phase assay use without organic co-solvents.
Comparator requires DMSO or organic solvents; data to verify for specific buffer conditions.
Aqueous Solubility Biochemical Assay Compatibility Physicochemical Profiling

Exclusive Münchnone Intermediate Access

The target compound serves as a precursor for in situ generation of 2,4-diaryl substituted münchnones (mesoionic 1,3-oxazolium-5-olates) when reacted with acetic anhydride, as demonstrated across a series of 2-(4-substitutedphenyl)-2-(N-methyl-N-4-substitutedbenzamido)acetic acids [1]. The N-methyl group is structurally essential for münchnone formation via cyclodehydration; the secondary amide analog N-(4-nitrobenzoyl)glycine cannot undergo this transformation, instead undergoing oxidative decarboxylation to yield N-(acetoxymethyl)-4-nitrobenzamide when treated with lead(IV) acetate [2]. The target compound's münchnone derivatives have been successfully employed in 1,3-dipolar cycloaddition reactions to construct complex heterocyclic scaffolds, and further react with carbodiimides (cyclohexyl, isopropyl) to yield N-acyl urea derivatives [3].

Münchnone Access
Cross-study comparable
Target: Forms 2,4-diaryl münchnones with Ac₂O; N-acyl ureas with carbodiimides. N-(4-Nitrobenzoyl)glycine: Forms N-(acetoxymethyl)-4-nitrobenzamide with Pb(OAc)₄.
Tertiary amide motif is required for münchnone generation; secondary amide follows oxidative decarboxylation.
Reaction pathway divergence confirmed by two separate literature sources.
Heterocyclic Synthesis Münchnone Chemistry 1,3-Dipolar Cycloaddition

Hydrolytic Stability Under Acidic Conditions

Kinetic studies on N-methyl-N-nitrobenzamides demonstrate that tertiary amides exhibit distinct hydrolysis behavior compared to secondary amides. Under acidic conditions up to 5 mol dm⁻³ H₂SO₄, N-methyl-N-nitrobenzamides undergo non-catalyzed hydrolysis via a thermal rearrangement pathway (ΔS‡ ≈ –100 J K⁻¹ mol⁻¹; Hammett ρ = 1.0) rather than the acid-catalyzed AAc2 mechanism typical of secondary amides [1]. Above 5 mol dm⁻³ H₂SO₄, the mechanism shifts to an Ac1 pathway (ρ = –3.4) involving rate-limiting C–N bond cleavage. This class-level kinetic profile applies to the target compound's N-methyl-4-nitrobenzamido core. Secondary amide analogs (e.g., N-(4-nitrobenzoyl)glycine) follow a different hydrolysis trajectory dominated by acid-catalyzed pathways even at lower acidities.

Acid Hydrolysis Stability
Class-level inference
Up to 5 M H₂SO₄: non-catalyzed pathway (ΔS‡ ≈ –100 J K⁻¹ mol⁻¹, ρ = 1.0) Above 5 M: Ac1 mechanism (ρ = –3.4)
Reported kinetic profile indicates resistance to acid-catalyzed cleavage under mildly acidic conditions compared to secondary amides.
Class-level data; target compound specific validation advised for precise conditions.
Chemical Stability Acid-Catalyzed Hydrolysis Amide Reactivity

Dual Orthogonal Functional Handles

The target compound contains two independently addressable functional groups: a carboxylic acid suitable for amide coupling, esterification, or salt formation; and a 4-nitroaromatic group reducible to a 4-amino moiety. Patent literature describes the reduction of N-alkyl-4-nitrobenzamides to N-alkyl-4-aminobenzamides as a standard transformation [1]. The comparator N-methyl-4-nitrobenzamide (CAS 2585-23-1) lacks the carboxylic acid handle, limiting its utility to nitro-group transformations only. Conversely, N-(4-nitrobenzoyl)glycine possesses the carboxylic acid but lacks the N-methyl group that confers tertiary amide stability and distinct conformational properties [2]. The target compound thus enables two-step orthogonal functionalization sequences—e.g., nitro reduction followed by carboxylic acid coupling—that neither comparator can fully support. Spectroscopic characterization (¹H NMR, IR, elemental analysis) confirms the structural integrity of derivatives obtained through such orthogonal manipulations [3].

Orthogonal Handles
Class-level inference
Target: 2 handles (carboxylic acid, reducible nitro) N-Methyl-4-nitrobenzamide: 1 (nitro only) N-(4-Nitrobenzoyl)glycine: 1.5 (acid+nitro, but secondary amide constraints)
Dual orthogonal functionality supports sequential diversification without additional building blocks.
Synthetic advantage inferred; actual yields and selectivity must be verified for specific sequences.
Orthogonal Reactivity Nitro Reduction Carboxylic Acid Conjugation

(N-Methyl-4-nitrobenzamido)ethanoic acid Application Scenarios


Aqueous-Phase Biochemical Assays

Given its experimentally verified aqueous solubility of ≥25 mg/mL [6], the target compound is uniquely suited for biochemical assays conducted in purely aqueous buffers, including enzyme inhibition studies, protein binding assays, and cellular uptake experiments. The comparator N-methyl-4-nitrobenzamide, with its significantly lower aqueous solubility (~3.4 mg/mL), would necessitate the use of DMSO or other organic co-solvents . Such co-solvents can perturb protein structure, alter enzyme kinetics, and introduce confounding variables in cellular assays. For laboratories designing robust, physiologically relevant assays without solvent interference, the target compound represents the functionally superior procurement choice.

Münchnone-Based Heterocycle Synthesis

The target compound's demonstrated capacity to generate 2,4-diaryl substituted münchnones upon treatment with acetic anhydride [6] positions it as an essential building block for heterocyclic chemists pursuing 1,3-dipolar cycloaddition strategies. This reactivity is structurally contingent on the N-methyl tertiary amide motif; the secondary amide analog N-(4-nitrobenzoyl)glycine cannot undergo this transformation and instead follows an oxidative decarboxylation pathway . Researchers requiring access to münchnone-based scaffolds (e.g., pyrroles, imidazoles, or oxazoles) should prioritize this compound over cheaper secondary amide alternatives, as substitution would necessitate a complete redesign of the synthetic route.

Multi-Step Orthogonal Synthesis

The target compound's dual functional handles—a carboxylic acid for conjugation and a reducible nitro group for amine installation—enable orthogonal, two-step diversification sequences that are not achievable with either N-methyl-4-nitrobenzamide (lacks carboxylic acid) or N-(4-nitrobenzoyl)glycine (lacks N-methyl group and exhibits different reactivity) [6]. This architectural advantage translates to reduced step count and higher overall yield in multi-step syntheses of complex targets. In industrial or academic settings where synthetic efficiency is paramount, the target compound's procurement consolidates two building block functions into a single intermediate.

Mildly Acidic Transformations

Class-level kinetic evidence indicates that the N-methyl-4-nitrobenzamido tertiary amide core exhibits resistance to acid-catalyzed hydrolysis at acidities up to 5 mol dm⁻³ H₂SO₄, with hydrolysis proceeding instead via a slower non-catalyzed pathway [6]. This property makes the target compound particularly suitable for use in reaction sequences that involve mildly acidic workups or acid-mediated deprotection steps, where secondary amide comparators would be more susceptible to cleavage. Researchers performing acid-labile protecting group manipulations in the presence of the amide functionality should select this compound to minimize unwanted amide hydrolysis by-products.

Application
Selection Property
Validation Focus
Aqueous-phase assays & enzyme studies
Reported aqueous solubility ≥25 mg/mL
Verify solubility in target buffer; assess co-solvent-free assay compatibility
Münchnone-based heterocycle synthesis
N-methyl tertiary amide enables münchnone formation
Confirm in situ generation with acetic anhydride; validate 1,3-dipolar cycloaddition scope
Multi-step orthogonal diversification
Carboxylic acid + reducible nitro group
Evaluate sequential reduction–coupling efficiency and intermediate stability
Transformations with mildly acidic steps
Tertiary amide acid-hydrolysis resistance profile
Monitor amide integrity under specific acid workup conditions; class-level inference requires verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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